p-Nitrobenzylisothiourea hydrobromide
Overview
Description
p-Nitrobenzylisothiourea hydrobromide: is a versatile chemical compound used in various scientific research applications. It possesses unique properties that make it valuable in organic synthesis and pharmaceutical development. This compound is known for its potential therapeutic and environmental applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-Nitrobenzylisothiourea hydrobromide typically involves the reaction of p-nitrobenzyl chloride with thiourea in the presence of a hydrobromic acid catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions include maintaining a specific temperature and pH to optimize the yield and purity of the compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and high yield. The reaction is carefully monitored, and the product is purified using standard techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: p-Nitrobenzylisothiourea hydrobromide undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. These reactions are essential for its application in organic synthesis and pharmaceutical development.
Common Reagents and Conditions:
Nucleophilic Substitution: This reaction involves the replacement of the nitro group with a nucleophile, such as an amine or thiol, under basic conditions.
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Major Products Formed: The major products formed from these reactions include substituted benzylisothiourea derivatives, oxidized nitro compounds, and reduced amine derivatives.
Scientific Research Applications
p-Nitrobenzylisothiourea hydrobromide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various benzylisothiourea derivatives.
Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: this compound is employed in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of p-Nitrobenzylisothiourea hydrobromide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound exerts its effects by binding to these targets and modulating their activity. The pathways involved in its mechanism of action include inhibition of enzyme activity and alteration of protein-protein interactions .
Comparison with Similar Compounds
- 2-(4-nitrobenzyl)isothiourea hydrobromide
- Benzylisothiourea derivatives
Comparison: p-Nitrobenzylisothiourea hydrobromide is unique due to its specific nitrobenzyl group, which imparts distinct chemical properties and reactivity. Compared to other benzylisothiourea derivatives, it offers enhanced stability and reactivity, making it valuable in various research applications .
Properties
IUPAC Name |
(4-nitrophenyl)methyl carbamimidothioate;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2S.BrH/c9-8(10)14-5-6-1-3-7(4-2-6)11(12)13;/h1-4H,5H2,(H3,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKCKOVQQQIRZIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC(=N)N)[N+](=O)[O-].Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80214082 | |
Record name | Pseudourea, 2-(p-nitrobenzyl)-2-thio-, monohydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80214082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64039-36-7 | |
Record name | Pseudourea, 2-(p-nitrobenzyl)-2-thio-, monohydrobromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064039367 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pseudourea, 2-(p-nitrobenzyl)-2-thio-, monohydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80214082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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